molecular formula C13H14ClF2N3 B13544293 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride

Cat. No.: B13544293
M. Wt: 285.72 g/mol
InChI Key: CRZZFKZHMZGSAE-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group and a methylpyrimidinyl group, making it a subject of study in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethanamine Backbone: The initial step involves the formation of the ethanamine backbone through a nucleophilic substitution reaction.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a halogenation reaction, where fluorine atoms are substituted onto the phenyl ring.

    Attachment of the Methylpyrimidinyl Group: The final step involves the attachment of the methylpyrimidinyl group through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl ethylamines.

Scientific Research Applications

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine
  • 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine sulfate

Uniqueness

Compared to similar compounds, 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly valuable in pharmaceutical research and development.

Properties

Molecular Formula

C13H14ClF2N3

Molecular Weight

285.72 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H13F2N3.ClH/c1-8-6-17-13(18-7-8)12(16)4-9-2-3-10(14)5-11(9)15;/h2-3,5-7,12H,4,16H2,1H3;1H

InChI Key

CRZZFKZHMZGSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)N.Cl

Origin of Product

United States

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